molecular formula C17H17N5O3S B11023952 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11023952
M. Wt: 371.4 g/mol
InChI Key: HBEXROJYWHLWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic molecule featuring a fused pyrrolo[1,2-a]quinazoline core substituted with a 1,3,4-thiadiazol-2(3H)-ylidene moiety and an ethyl group. The presence of multiple hydrogen-bond acceptors (carbonyl and thiadiazole groups) and a planar aromatic system may enhance binding affinity to biological targets .

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-3-21-14(24)11-6-4-5-7-12(11)22-13(23)8-9-17(21,22)15(25)18-16-20-19-10(2)26-16/h4-7H,3,8-9H2,1-2H3,(H,18,20,25)

InChI Key

HBEXROJYWHLWAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazole ring, which is then coupled with a quinazoline derivative. Key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions to form the thiadiazole core.

    Coupling with Quinazoline Derivative: The thiadiazole intermediate is then reacted with a quinazoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in disease processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide-Thiadiazole Family

Evidence from anti-GBM activity studies () highlights several sulfonamide-thiadiazole derivatives with structural similarities to the target compound. Key comparisons include:

Compound ID Chemical Structure Highlights Observed Activity Predicted Activity
Target Pyrrolo[1,2-a]quinazoline + thiadiazol-2-ylidene + ethyl substituent N/A N/A
AL56 (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-(hydrazineyl)benzenesulfonamide 0.2920 0.2939
AL34 4-(((E)-2-hydroxybenzylidene)amino)-N-((Z)-5-methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide 0.5644 0.5212

Key Observations :

  • The target compound’s pyrrolo-quinazoline scaffold distinguishes it from benzenesulfonamide-based analogs like AL56 and AL34, which exhibit moderate anti-inflammatory or antimicrobial activity .

Heterocyclic Systems with Similar Bioactive Moieties

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This compound () shares a fused bicyclic system (imidazo-pyridine) but lacks the thiadiazole moiety. Its nitro and cyano groups confer distinct electronic properties, which may reduce solubility compared to the target compound’s carbonyl-rich structure .
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide :
    This analog () replaces the quinazoline core with a benzodioxin ring but retains the 5-methyl-thiazole group. Such substitutions often alter target selectivity due to differences in π-π stacking interactions .

Physicochemical and Electronic Properties

The target compound’s electronic profile is influenced by its conjugated thiadiazole and quinazoline systems. emphasizes that while isovalency (similar valence electron counts) may exist between analogs, structural geometry critically determines reactivity. For example:

  • The planar thiadiazole ring in the target compound facilitates π-orbital overlap with biological targets, unlike non-planar substituents in AL34 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.